![molecular formula C12H12N2O3 B2653350 3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one CAS No. 168564-50-9](/img/structure/B2653350.png)

3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

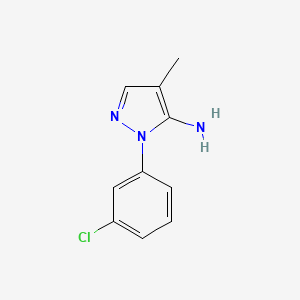

3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H12N2O3 . It is a solid substance and has a molecular weight of 232.239.

Molecular Structure Analysis

The molecular structure of 3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one consists of a cyclohexenone ring attached to a nitrophenyl group via an amino link . The InChI code for this compound is 1S/C12H12N2O3/c15-10-5-3-4-9 (8-10)13-11-6-1-2-7-12 (11)14 (16)17/h1-2,6-8,13H,3-5H2 .Physical And Chemical Properties Analysis

3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one is a solid substance . It has a molecular weight of 232.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Corrosion Inhibition

One notable application of derivatives of "3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one" is in corrosion inhibition. A study investigated the influence of 2-amino-5-nitro-4,6-diarylcyclohex-2-ene-1,3,3-tricarbonitrile derivatives on mild steel corrosion in 1 M HCl, demonstrating that these compounds can significantly inhibit corrosion, with one derivative showing an inhibition efficiency of 98.96% at a concentration of 25 mg/L. These inhibitors operate by forming a protective film on the mild steel surface, with their adsorption following the Langmuir adsorption isotherm, and act as mixed-type inhibitors (Verma, Quraishi, & Singh, 2015).

Polymerization Processes

Another application is found in the synthesis and polymerization of related compounds. For example, 3-Aminophthalic anhydride, synthesized via the reduction of 3-nitrophthalic acid, has been used as an AB-type monomer for forming linear and cyclic polymers consisting of amic acid and imide units through microwave-assisted polymerization. This process highlights the efficiency and high purity achievable in the synthesis of such polymers, paving the way for advancements in material science (Theis & Ritter, 2012).

Catalytic Reactions

The compound's derivatives also play a crucial role in catalytic reactions. One study reported the allylic amination of an unactivated olefin, cyclohexene, by a nitroarene, catalyzed by Ru complexes. This reaction showcases an intermolecular catalytic C−H functionalization, providing a pathway to construct complex molecules with significant selectivity and efficiency (Ragaini, Cenini, Tollari, Tummolillo, & Beltrami, 1999).

Biochemical Applications

In the biochemical field, derivatives of "3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one" have been utilized in the development of photoactivatable cross-linking bioprobes. For instance, p-Nitrophenyl 3-diazopyruvate has been developed as a heterobifunctional cross-linking agent, providing a method for the synthesis of photoaffinity probes that are nucleophile specific. This has applications in studying protein interactions and functions, demonstrating the compound's versatility in biochemical research (Goodfellow, Settineri, & Lawton, 1989).

Safety and Hazards

The safety information available indicates that 3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Propriétés

IUPAC Name |

3-(3-nitroanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12-6-2-4-10(8-12)13-9-3-1-5-11(7-9)14(16)17/h1,3,5,7-8,13H,2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKKZXQWMQORFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)

![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653273.png)

![3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2653274.png)

![2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2653275.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2653280.png)

![Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2653282.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2653289.png)